2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide
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Overview
Description
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a hydroxy group, and an isopropyl-methylphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide typically involves multiple steps:
Formation of the phenoxyethyl intermediate: This step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent to form 2-(2-isopropyl-5-methylphenoxy)ethyl bromide.
Amidation reaction: The intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-keto-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline.
Substitution: Formation of various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxy and benzamide groups can form hydrogen bonds with target molecules, while the phenoxyethyl side chain can interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[2-(2-isopropylphenoxy)ethyl]benzamide
- 2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide
- 2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline
Uniqueness
2-hydroxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide is unique due to the presence of both the hydroxy and benzamide groups, which provide multiple sites for interaction with biological targets. The isopropyl-methylphenoxyethyl side chain also contributes to its distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its binding affinity and selectivity.
Properties
IUPAC Name |
2-hydroxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-9-8-14(3)12-18(15)23-11-10-20-19(22)16-6-4-5-7-17(16)21/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMJFFPKIIINCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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